Crystal Structure, Stereochemistry, and Tautomeric Dynamics of 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide: A Technical Guide
Crystal Structure, Stereochemistry, and Tautomeric Dynamics of 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide: A Technical Guide
Executive Summary
In the landscape of heterocyclic drug discovery, 1,4-thiazine derivatives occupy a critical niche due to their diverse biological activities and unique conformational properties. 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide (CAS: 1956322-75-0) presents a fascinating case study in structural chemistry. While its commercial nomenclature suggests a specific stereochemical configuration, rigorous chemical informatics and valency mapping reveal a complex tautomeric reality.
This whitepaper provides an in-depth, self-validating methodological framework for researchers to definitively resolve the crystal structure, stereochemistry, and thermodynamic stability of this compound using Single-Crystal X-Ray Diffraction (SC-XRD), Density Functional Theory (DFT), and Nuclear Magnetic Resonance (NMR).
Structural Elucidation & The Tautomeric Discrepancy
The most critical challenge in analyzing 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide is the discrepancy between its catalog nomenclature and its thermodynamic reality.
The "2H" Nomenclature vs. The "4H" Reality
The name "2H-1,4-thiazine" implies that the saturated carbon (sp³ hybridized) is located at position 2 of the ring. If this were true, C2 would be bonded to a methyl group, the sulfur atom, C3, and a hydrogen atom, rendering it a chiral center . This would necessitate a complex stereochemical analysis of the R and S enantiomers.
However, structural validation via the compound's standard InChI string (1S/C7H10N2OS/c1-4-5(2)11-6(3-9-4)7(8)10/h3,9H,1-2H3,(H2,8,10)) reveals a different molecular architecture:
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Protonation State: The hydrogens are located on the ring nitrogen (N4) and the C5 carbon (h3,9H).
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Valency Requirements: Because C2 and C3 lack hydrogen atoms, they must share a double bond (C2=C3) to satisfy carbon's tetravalency. Similarly, a double bond must exist between C5 and C6.
Stereochemical Implications
Because the stable 4H-tautomer features a C2=C3 double bond, both carbons are sp² hybridized. Consequently, the molecule loses its classical stereocenter at C2. The stereochemistry shifts from a question of chirality to a question of ring conformation (e.g., planar vs. boat-like) and the coplanarity of the carboxamide group with the C5=C6 double bond.
Fig 1. Tautomeric equilibrium and its direct impact on the stereochemical properties of the core.
Data Presentation: Tautomeric & Crystallographic Parameters
To guide experimental validation, the following tables summarize the theoretical properties of the tautomers and the expected crystallographic parameters based on analogous 1,4-thiazine structures[1].
Table 1: Comparative Tautomer Analysis
| Property | 2H-1,4-thiazine Tautomer (Nominal) | 4H-1,4-thiazine Tautomer (Stable) |
| C2 Hybridization | sp³ (Tetrahedral) | sp² (Trigonal Planar) |
| Stereocenters | 1 (at C2) | 0 (Achiral core) |
| N4 State | Unprotonated (Imine-like) | Protonated (Amine-like, N-H) |
| Conjugation | Interrupted at C2 | Extended (S1-C6=C5-N4-C3=C2) |
Table 2: Expected Crystallographic Parameters
| Parameter | Expected Value / Range for Thiazine Derivatives |
| Crystal System | Triclinic or Monoclinic |
| Space Group | P-1 or P2₁/c |
| Z (Molecules per unit cell) | 2 or 4 |
| Data Collection Temp. | 100 K (Cryogenic) |
Experimental Protocols: A Self-Validating Workflow
To establish absolute trustworthiness, the structural assignment must not rely on a single technique. The following protocols form an orthogonal, self-validating system combining solid-state, solution-state, and computational analyses[1][2].
Fig 2. Orthogonal self-validating workflow for definitive stereochemical and structural assignment.
Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD)
Causality: SC-XRD provides unambiguous atomic coordinates in the solid state. By measuring the C2-C3 bond length, we can definitively prove whether it is a single bond (~1.54 Å, 2H-tautomer) or a double bond (~1.34 Å, 4H-tautomer).
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Solvent Selection & Crystallization: Dissolve 50 mg of the compound in a minimum volume of a 1:1 mixture of Ethyl Acetate/Hexane. Allow for slow evaporation at 298 K in a vibration-free environment. Note: Slow evaporation minimizes kinetic trapping of polymorphs, favoring the thermodynamically stable tautomer.
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Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.
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Data Collection: Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Maintain the sample at 100 K using a liquid nitrogen stream. Note: Cryogenic temperatures reduce thermal atomic motion, yielding sharper diffraction spots and allowing for the precise location of the elusive N-H proton.
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Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Protocol 2: Density Functional Theory (DFT) Validation
Causality: DFT calculates the global energy minimum of the molecule in a vacuum, validating whether the solid-state structure observed in XRD is due to crystal packing forces or inherent molecular stability[2].
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Initialization: Extract the atomic coordinates from the refined SC-XRD .cif file and input them into Gaussian 16.
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Optimization: Run a geometry optimization using the B3LYP functional with the 6-31G(d,p) basis set. Note: B3LYP provides an optimal balance between computational cost and accuracy for organic molecules, while the (d,p) polarization functions accurately model the complex electron density around the sulfur atom.
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Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true thermodynamic minimum rather than a transition state.
Protocol 3: Solution-State NMR (1H & 2D NOESY)
Causality: Tautomeric equilibria can shift when transitioning from solid to solution. NMR confirms if the 4H-tautomer persists in a solvated environment[1].
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Preparation: Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMSO-d6.
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1H-NMR Acquisition: Acquire a standard 1D spectrum at 400 MHz. Look for a broad singlet between 8.0–10.0 ppm, indicative of the N4-H proton. Crucially, verify the absence of a methine proton at C2 (which would appear around 3.5–4.5 ppm if the 2H-tautomer were present).
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2D NOESY: Acquire a 2D NOESY spectrum to observe spatial correlations. In the 4H-tautomer, strong NOE cross-peaks should be observed between the N4-H proton and the adjacent C3-methyl group, confirming their spatial proximity.
Conclusion
While commercially designated as 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide, structural informatics strongly indicate that this compound exists as the achiral 4H-1,4-thiazine tautomer. By employing the self-validating triad of SC-XRD, DFT, and NMR outlined in this guide, researchers can accurately map its crystal structure, rule out C2 chirality, and leverage its true conformational dynamics for downstream drug development applications.
References
- Sigma-Aldrich. (n.d.). 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide Product Page (CAS: 1956322-75-0).
- Palkó, M., Becker, N., Wéber, E., Haukka, M., & Remete, A. M. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI.
- New Journal of Chemistry (RSC Publishing). (n.d.). Structure-based rational design, synthesis, crystal structure, DFT and molecular docking of 1,4-benzene dicarboxamide isomers with application as hardeners.
